molecular formula C15H13ClF3N3O3S B215147 2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide

2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide

Cat. No. B215147
M. Wt: 407.8 g/mol
InChI Key: WLADDQOMJAEGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of compound X involves the inhibition of specific enzymes involved in various cellular processes. For example, in cancer cells, compound X inhibits the activity of enzymes involved in DNA synthesis, leading to a decrease in cancer cell proliferation. In neurodegenerative diseases, compound X inhibits the activity of enzymes involved in the production of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, compound X induces cell cycle arrest and apoptosis, leading to a decrease in cancer cell proliferation. In neurodegenerative diseases, compound X reduces the accumulation of beta-amyloid plaques, which are associated with neuronal damage and death. In immunology, compound X modulates the immune response, leading to a decrease in inflammation and autoimmune responses.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. Another advantage is its potential use in various fields, including cancer research, neuroscience, and immunology. However, one limitation of using compound X in lab experiments is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research on compound X. One direction is to explore its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action and identify other enzymes that it may target. Additionally, future research could focus on developing more potent and specific analogs of compound X for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide, or compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on compound X could lead to new insights and potential clinical applications in the future.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions that result in the formation of the final product. The synthesis starts with the reaction of 4-chloro-3-(trifluoromethyl)aniline with propionyl chloride to form 2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionamide. This intermediate is then reacted with pyridine-3-sulfonyl chloride to form the final product, 2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, compound X has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, compound X has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. In immunology, compound X has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

Product Name

2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide

Molecular Formula

C15H13ClF3N3O3S

Molecular Weight

407.8 g/mol

IUPAC Name

N-[2-[4-chloro-3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylpropanamide

InChI

InChI=1S/C15H13ClF3N3O3S/c1-2-13(23)22-26(24,25)12-4-3-7-20-14(12)21-9-5-6-11(16)10(8-9)15(17,18)19/h3-8H,2H2,1H3,(H,20,21)(H,22,23)

InChI Key

WLADDQOMJAEGGT-UHFFFAOYSA-N

SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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